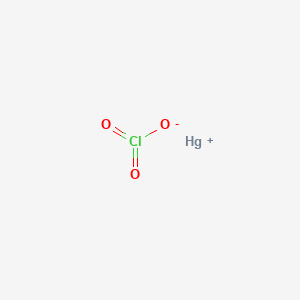

Mercurous chlorate

説明

BenchChem offers high-quality Mercurous chlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercurous chlorate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

10294-44-7 |

|---|---|

分子式 |

ClHgO3 |

分子量 |

284.039 |

IUPAC名 |

mercury(1+);chlorate |

InChI |

InChI=1S/ClHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChIキー |

HXYZXIXYRYNRFG-UHFFFAOYSA-M |

SMILES |

[O-]Cl(=O)=O.[Hg+] |

同義語 |

Mercury(I) chlorate. |

製品の起源 |

United States |

Mercurous Chlorate: A Comprehensive Technical Overview for Researchers

For distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of mercurous chlorate. The information is curated to support research and development activities, with a focus on data clarity and experimental context.

Core Physical and Chemical Properties

Mercurous chlorate, also known as mercury(I) chlorate, is an inorganic compound notable for its instability and strong oxidizing properties. The mercurous ion typically exists as a dimer, [Hg₂]²⁺, leading to the molecular formula Hg₂(ClO₃)₂.

Table 1: Physical and Chemical Properties of Mercurous Chlorate

| Property | Value | Source |

| Molecular Formula | Hg₂(ClO₃)₂ | [1] |

| Molecular Weight | 568.08 g/mol | |

| Appearance | White crystals | |

| Density | 6.41 g/cm³ | [2] |

| Melting Point | Decomposes at approximately 250°C | [2] |

| Solubility in Water | Sparingly soluble; hydrolyzes in hot water to form basic salts. | [2] |

| Solubility in Other Solvents | Soluble in alcohol and acetic acid. | [2] |

| CAS Registry Number | 10294-44-7 | [1] |

Chemical Reactivity and Stability

Mercurous chlorate is a highly reactive and unstable compound. Its handling requires extreme caution due to its explosive nature.

Decomposition

Upon heating to approximately 250°C, mercurous chlorate undergoes decomposition. The primary products of this decomposition are mercuric oxide (HgO), mercuric chloride (HgCl₂), and oxygen gas (O₂)[3].

The balanced chemical equation for the decomposition is:

2 Hg₂(ClO₃)₂ (s) → 2 HgO (s) + 2 HgCl₂ (s) + 5 O₂ (g)

Incompatibilities and Hazardous Reactions

Mercurous chlorate is a potent oxidizing agent and is highly sensitive to shock and friction. It is incompatible with a wide range of materials, and contact can lead to violent reactions, including explosions.

Key Incompatibilities:

-

Organic and Combustible Materials: Contact with organic substances or other combustible materials can lead to explosive reactions.

-

Reducing Agents: Reacts violently with reducing agents.

-

Acids: Incompatible with acids.

-

Light: The compound should be protected from light, as it can promote decomposition.

Due to its hazardous nature, mercurous chlorate should be handled in small quantities, with appropriate personal protective equipment, and in a controlled laboratory setting.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of mercurous chlorate are not widely available in public literature, likely due to its instability and hazardous nature. However, a general synthetic approach can be inferred from available information.

General Synthesis of Mercurous Chlorate (Conceptual)

The synthesis of mercurous chlorate would conceptually involve the reaction of a soluble mercurous salt with a soluble chlorate salt in an aqueous solution, followed by the precipitation of the sparingly soluble mercurous chlorate.

Example Reaction:

Hg₂(NO₃)₂ (aq) + 2 NaClO₃ (aq) → Hg₂(ClO₃)₂ (s) + 2 NaNO₃ (aq)

Generalized Experimental Steps:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of a soluble mercurous salt (e.g., mercurous nitrate) and a soluble chlorate salt (e.g., sodium chlorate).

-

Reaction: Slowly add the chlorate solution to the mercurous salt solution with constant stirring. The reaction should be carried out at a low temperature to minimize decomposition.

-

Precipitation: The sparingly soluble mercurous chlorate will precipitate out of the solution.

-

Isolation: The precipitate is then isolated by filtration.

-

Washing: The collected solid is washed with cold distilled water to remove any soluble impurities.

-

Drying: The product must be dried carefully at a low temperature, away from light and any potential sources of friction or shock.

Caution: This is a conceptual protocol. The actual synthesis of mercurous chlorate is extremely dangerous and should only be attempted by experienced chemists with appropriate safety measures in place.

Visualizing Chemical Processes

Decomposition Pathway of Mercurous Chlorate

The following diagram illustrates the decomposition of mercurous chlorate upon heating.

Caption: Decomposition pathway of mercurous chlorate.

Conceptual Experimental Workflow for Synthesis

This diagram outlines a generalized workflow for the laboratory synthesis of mercurous chlorate.

Caption: Conceptual synthesis workflow.

References

An In-depth Technical Guide to Mercurous Chlorate (CAS No. 10294-44-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, experimental protocols, and safety considerations for mercurous chlorate (CAS No. 10294-44-7). The information is intended to support research and development activities involving this compound.

Chemical and Physical Properties

Mercurous chlorate, with the chemical formula Hg₂(ClO₃)₂, is an inorganic salt. It presents as white rhombohedral crystals.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 10294-44-7 | [1][2][3][4][5] |

| Molecular Formula | Cl₂Hg₂O₆ | [2] |

| Molecular Weight | 568.08 g/mol | [2] |

| Appearance | White crystals | [1][2] |

| Density | 6.41 g/cm³ | [1][2][3] |

| Decomposition Temperature | ~250 °C | [1][2][3] |

| Water Solubility | Sparingly soluble in water; hydrolyzes in hot water to form basic salts.[1][2][3] | |

| Solubility in Other Solvents | Soluble in alcohol and acetic acid.[1][3] | |

| Crystal Structure | Monoclinic, P2(1)/n | [6] |

| Hg-Hg Bond Distance | 251.03(4) pm | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, handling, and analysis of mercurous chlorate are critical for safe and effective research.

A method for growing colorless single crystals of anhydrous mercurous chlorate has been described.[6]

Methodology:

-

Prepare a solution of chloric acid (HClO₃).

-

Dissolve mercuric oxide (HgO) in the chloric acid solution.

-

Introduce elemental mercury (Hg) into the solution.

-

Allow colorless single crystals of Hg₂(ClO₃)₂ to grow from the solution.[6]

Caption: Synthesis of Anhydrous Mercurous Chlorate.

Mercurous chlorate is a highly toxic and potentially explosive compound that must be handled with extreme caution.[1][7]

General Handling:

-

Work in a well-ventilated area, preferably under a fume hood.[7][8]

-

Avoid all personal contact, including inhalation of dust.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8][9]

-

Do not eat, drink, or smoke when handling this product.[7]

-

Keep containers securely sealed when not in use.[7]

-

Keep away from light, organic materials, and other combustible materials to prevent explosion.[1]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]

-

Skin: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a poison control center or doctor immediately.[9][10]

-

Inhalation: Move to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][10]

Caption: Safe Handling Workflow.

The analysis of mercurous chlorate can be approached by quantifying the mercury cation and the chlorate anion separately.

Mercury Analysis:

-

Cold Vapor Atomic Absorption Spectroscopy (CVAAS): A primary and widely used technique for mercury determination.[11][12]

-

Direct Analysis by Thermal Decomposition: This method avoids sample digestion, offering a faster analysis time for solid samples.[11]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A sensitive technique for determining trace levels of mercury.[12]

Chlorate Analysis:

-

Ion Chromatography (IC): A standard method for the separation and quantification of anions like chlorate. It is often coupled with conductivity detection or mass spectrometry.[13][14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for measuring low concentrations of chlorate in various matrices.[13][15]

Chemical Reactivity and Pathways

Mercurous chlorate is thermally unstable and decomposes at approximately 250 °C. The decomposition products include oxygen, mercuric oxide, and mercuric chloride.[2] This type of reaction, where a compound breaks down into simpler substances, is a hallmark of decomposition reactions, often initiated by heat.[16][17][18]

Reaction: Hg₂(ClO₃)₂(s) → HgO(s) + HgCl₂(s) + O₂(g) (unbalanced)

A balanced equation for a similar decomposition is: 2 HgClO₃ → 2 HgCl + 3 O₂.[19]

Caption: Thermal Decomposition Pathway.

In hot water, mercurous chlorate undergoes hydrolysis to form basic salts.[1][2][3]

Toxicity and Hazards

All mercury compounds are considered highly toxic.[20][21]

-

High Acute Toxicity: Mercurous chlorate is highly toxic if ingested, inhaled, or in contact with skin.[1][7]

-

Explosion Hazard: It can explode when in contact with organic or combustible materials.[1]

-

Organ Damage: Chronic exposure to inorganic mercury compounds can lead to severe kidney damage.[21][22][23] The central nervous system is also a primary target.[21]

-

Developmental and Reproductive Toxicity: Some mercury compounds are suspected of damaging fertility or the unborn child.[8][9][21]

References

- 1. Mercury(I) chlorate. | 10294-44-7 [chemicalbook.com]

- 2. Mercurous Chlorate [drugfuture.com]

- 3. Mercury(I) chlorate.|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Mercurous chlorate | ClHgO3 | CID 57346281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sdfine.com [sdfine.com]

- 8. IsoLab - Mercuric chloride [isolab.ess.washington.edu]

- 9. lewisu.edu [lewisu.edu]

- 10. MERCUROUS CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Trace analysis of bromate, chlorate, iodate, and perchlorate in natural and bottled waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. webqc.org [webqc.org]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of Mercurous Chlorate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on currently available scientific literature. A thorough review of chemical databases and scholarly articles reveals a significant gap in the quantitative solubility data for mercurous chlorate. This guide summarizes the available qualitative information and provides a detailed experimental framework for researchers to determine these values.

Executive Summary

Mercurous chlorate (Hg₂(ClO₃)₂) is an inorganic compound whose solubility is not well-documented with precise quantitative data in publicly accessible literature. This guide provides a comprehensive overview of the known qualitative solubility of mercurous chlorate in various solvents, outlines a detailed experimental protocol for the quantitative determination of its solubility, and discusses the key chemical principles governing its dissolution. Due to the absence of specific numerical data, this paper emphasizes the methodologies required to generate such critical information for research and development purposes.

Introduction to Mercurous Chlorate

Mercurous chlorate, with the chemical formula Hg₂(ClO₃)₂, is a white crystalline solid. Like other mercury compounds, it is toxic and should be handled with appropriate safety precautions. The compound consists of the mercurous ion (Hg₂²⁺) and the chlorate ion (ClO₃⁻). Understanding its solubility is crucial for its application in chemical synthesis, as a reagent, and for assessing its environmental and toxicological impact. The stability of mercurous chlorate is also a key consideration, as it is known to decompose upon heating to form mercuric oxide, mercuric chloride, and oxygen[1].

Solubility Profile of Mercurous Chlorate

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for mercurous chlorate. The available information is qualitative in nature.

3.1 Aqueous Solubility

Mercurous chlorate is described as "sparingly soluble" or "slightly soluble" in cold water[1][2]. In hot water, it undergoes hydrolysis to form basic salts, which complicates the determination of a simple solubility value at elevated temperatures[1][2].

3.2 Organic Solvent Solubility

Literature suggests that mercurous chlorate is "soluble" in alcohol and acetic acid[2]. However, no quantitative data is available to specify the extent of this solubility in different alcohols (e.g., methanol, ethanol) or the impact of solvent purity and temperature.

3.3 Data Presentation

The following table is provided as a template for researchers to populate with experimentally determined data. Currently, there is insufficient published data to complete this table.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Ksp (for aqueous solutions) | Reference |

| Water | TBD | TBD | TBD | TBD | [Experimental] |

| Methanol | TBD | TBD | TBD | [Experimental] | |

| Ethanol | TBD | TBD | TBD | [Experimental] | |

| Acetic Acid | TBD | TBD | TBD | [Experimental] |

TBD: To Be Determined experimentally.

Factors Influencing Solubility

The solubility of an ionic compound like mercurous chlorate is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. A conceptual overview of these relationships is presented in the diagram below.

References

Thermal Decomposition of Solid Mercurous Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of solid mercurous chlorate (Hg₂(ClO₃)₂). Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes the reported decomposition temperature with established principles of thermal analysis and the known behavior of analogous metal chlorates. It outlines a generalized experimental protocol for determining the thermal properties of such energetic materials, proposes a likely decomposition pathway, and presents this information in a format tailored for a technical audience.

Introduction

Mercurous chlorate is an inorganic compound with the formula Hg₂(ClO₃)₂. As a heavy metal chlorate, it is expected to be an energetic material, sensitive to heat, friction, and impact. A thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, storage, and for predicting its behavior in various applications. The thermal decomposition of a substance involves the breaking of chemical bonds by heat, leading to the formation of simpler substances. For metal chlorates, this process typically results in the formation of a metal chloride and the evolution of oxygen gas.

Quantitative Data on Thermal Decomposition

Table 1: Thermal Decomposition Temperatures of Mercurous Chlorate and Other Selected Metal Chlorates

| Compound | Formula | Decomposition Temperature (°C) | Notes |

| Mercurous Chlorate | Hg₂(ClO₃)₂ | 250 | Decomposes. |

| Potassium Chlorate | KClO₃ | ~400 | Decomposes to KCl and O₂; melting point ~356°C.[1] |

| Sodium Chlorate | NaClO₃ | ~300 | Decomposes to NaCl and O₂. |

| Magnesium Chlorate | Mg(ClO₃)₂ | >120 | Decomposition of the hydrated form is complex and occurs in stages. |

| Ferric Chlorate | Fe(ClO₃)₃ | ~90-379 | Decomposes to iron oxide, oxygen, and chlorine-containing species.[2] |

Proposed Thermal Decomposition Pathway

Based on the general decomposition pattern of metal chlorates, the thermal decomposition of mercurous chlorate is expected to yield mercurous chloride and oxygen gas.[3][4][5][6][7] Mercurous chloride itself is known to be unstable at higher temperatures, subliming at around 400°C and potentially decomposing into mercuric chloride and elemental mercury.[8] Therefore, a two-stage decomposition process is plausible.

The proposed overall decomposition reaction is:

Hg₂(ClO₃)₂(s) → Hg₂Cl₂(s) + 3O₂(g)

A diagram illustrating this proposed pathway is provided below.

Caption: Proposed thermal decomposition of mercurous chlorate.

Experimental Protocols for Thermal Analysis

While specific experimental data for mercurous chlorate is scarce, a general methodology for determining the thermal decomposition characteristics of a solid energetic material can be outlined based on standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss.

Apparatus: A thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Sample Preparation:

-

A small, accurately weighed sample (typically 1-5 mg to minimize risk) of finely ground solid mercurous chlorate is placed in an inert crucible (e.g., alumina or platinum).

-

Due to the hazardous nature of mercury compounds and chlorates, all sample handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C), while considering the sublimation and decomposition of potential products.

-

Atmosphere: The experiment should be conducted under a controlled inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted side reactions.

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of mass loss events.

-

The percentage mass loss for each step is calculated and compared with theoretical values for the proposed decomposition reactions.

-

The coupled mass spectrometer identifies the gaseous species evolved at each decomposition stage, confirming the reaction products (e.g., O₂).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and to measure the enthalpy changes associated with these events.

Apparatus: A differential scanning calorimeter.

Sample Preparation:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an appropriate sample pan (e.g., aluminum, gold-plated stainless steel for higher temperatures and to prevent reaction with the sample).

-

A reference pan, usually empty, is prepared.

Experimental Conditions:

-

Heating Rate: A linear heating rate, identical to that used in TGA for comparison, is applied (e.g., 10 °C/min).

-

Temperature Range: Similar to TGA, from ambient to a temperature that encompasses the entire decomposition process.

-

Atmosphere: A controlled inert atmosphere (nitrogen or argon) is maintained at a constant flow rate.

Data Analysis:

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks.

-

The onset temperature, peak maximum temperature, and enthalpy (area under the peak) of each thermal event are determined.

The workflow for a comprehensive thermal analysis is depicted in the diagram below.

Caption: General experimental workflow for thermal analysis.

Safety Considerations

-

Toxicity: Mercurous chlorate is highly toxic. All handling should be performed with appropriate PPE, including gloves, lab coat, and safety glasses, in a certified fume hood.

-

Explosive Hazard: As a chlorate, it is a powerful oxidizing agent and can form explosive mixtures with organic materials, combustible materials, and certain metals. It should be kept away from light, heat, and incompatible substances.

-

Decomposition Products: The decomposition of mercury compounds can release toxic mercury vapor. The exhaust from thermal analysis instruments should be properly vented or scrubbed.

Conclusion

While detailed experimental studies on the thermal decomposition of solid mercurous chlorate are lacking in the public domain, available data indicates a decomposition temperature of 250 °C. Based on the established chemistry of metal chlorates, the primary decomposition products are expected to be mercurous chloride and oxygen. The experimental protocols outlined in this guide provide a framework for conducting a thorough and safe thermal analysis of this and other similar energetic materials. Further research employing techniques such as TGA-MS and DSC is essential to fully elucidate the decomposition mechanism and kinetics of mercurous chlorate.

References

- 1. Potassium chlorate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. ChemTeam: Decomposition [chemteam.info]

- 8. MERCUROUS CHLORIDE | 10112-91-1 [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure Analysis of Anhydrous Mercurous Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of anhydrous mercurous chlorate (Hg₂(ClO₃)₂). The information is compiled from published crystallographic studies and is intended to serve as a detailed resource for researchers in inorganic chemistry, materials science, and related fields.

Introduction

Anhydrous mercurous chlorate, Hg₂(ClO₃)₂, is an inorganic compound whose crystal structure reveals important insights into the bonding and coordination chemistry of the mercurous ion (Hg₂²⁺). Understanding its solid-state structure is crucial for a complete characterization of its chemical and physical properties. This guide details the synthesis, crystallographic data, and the experimental protocols used in its structural determination.

Crystal Structure and Quantitative Data

The crystal structure of anhydrous mercurous chlorate was determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2(1)/n. The structure consists of discrete trans-O₂ClO-Hg-Hg-OClO₂ molecules.

Table 1: Crystallographic Data for Anhydrous Mercurous Chlorate [1]

| Parameter | Value |

| Formula | Hg₂(ClO₃)₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Z | 4 |

| a (pm) | 816.59(12) |

| b (pm) | 641.02(5) |

| c (pm) | 1290.3(2) |

| β (°) | 97.506(12) |

| R(all) | 0.0317 |

Table 2: Key Bond Distances and Angles [1]

| Bond/Angle | Value |

| Hg-Hg distance (pm) | 251.03(4) |

| Hg-O bond distances (pm) | 218, 224 |

| Hg-Hg-O angles (°) | 177, 165 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of anhydrous mercurous chlorate and its subsequent crystal structure analysis.

3.1. Synthesis of Anhydrous Mercurous Chlorate Single Crystals [1]

The synthesis of colorless single crystals of anhydrous mercurous chlorate was achieved through a solution-based method. The protocol is as follows:

-

Preparation of the Growth Solution: A solution is prepared by dissolving mercuric oxide (HgO) in chloric acid (HClO₃).

-

Introduction of Elemental Mercury: Elemental mercury is added to the solution. The presence of elemental mercury facilitates the formation of the mercurous (Hg₂²⁺) ion.

-

Crystallization: The solution is allowed to stand, leading to the growth of colorless single crystals of Hg₂(ClO₃)₂.

3.2. Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. A suitable single crystal of anhydrous mercurous chlorate was selected and mounted for data collection. The crystallographic data, including unit cell dimensions and intensity data, were collected and processed. The structure was then solved and refined to yield the final atomic coordinates and displacement parameters.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow from the synthesis of anhydrous mercurous chlorate to the final determination of its crystal structure.

References

An In-depth Technical Guide to the Hazards and Toxicity of Mercurous Chlorate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Mercurous chlorate is a highly hazardous substance, and all laboratory work should be conducted with extreme caution and appropriate safety measures in place. A thorough risk assessment should be performed before handling this compound.

Introduction

Mercurous chlorate (Hg₂(ClO₃)₂) is a white crystalline solid that is sparingly soluble in water.[1] It is a highly dangerous compound due to the combined toxic properties of the mercurous ion (Hg₂²⁺) and the strong oxidizing nature of the chlorate ion (ClO₃⁻). This guide provides a comprehensive overview of the known and inferred hazards and toxicity of mercurous chlorate for laboratory applications, drawing upon data from related mercury compounds and chlorate salts. Due to the extreme reactivity and instability of mercurous chlorate, specific toxicological studies are scarce; therefore, a cautious and well-informed approach is critical.

Physicochemical and Toxicological Data

The following tables summarize the available physicochemical properties of mercurous chlorate and the toxicological data for related mercury compounds, which can be used to infer potential hazards.

Table 1: Physicochemical Properties of Mercurous Chlorate

| Property | Value | Reference |

| Chemical Formula | Hg₂(ClO₃)₂ | [1] |

| Molecular Weight | 568.08 g/mol | [1] |

| Appearance | White crystals | [1] |

| Density | 6.41 g/cm³ | [1] |

| Solubility in Water | Sparingly soluble; hydrolyzes in hot water | [1] |

| Decomposition | Decomposes at approximately 250°C to form oxygen, mercuric oxide, and mercuric chloride. | [1] |

Table 2: Toxicological Data for Related Mercury Compounds (as Hg)

| Parameter | Value | Compound | Reference |

| OSHA PEL (TWA) | 0.1 mg/m³ | Inorganic Mercury | [2] |

| NIOSH REL (TWA) | 0.05 mg/m³ (vapor) | Inorganic Mercury | [2] |

| ACGIH TLV (TWA) | 0.025 mg/m³ | Inorganic Mercury | [2] |

| IDLH | 10 mg/m³ | Mercurous Chloride | [3] |

| Oral LD₅₀ (Rat) | 32 mg/kg | Mercuric Chloride | [4] |

Hazards and Toxicity

The hazards associated with mercurous chlorate are twofold, stemming from the independent and potentially synergistic effects of the mercurous and chlorate ions.

Hazards of the Mercurous Ion

Inorganic mercury compounds are primarily toxic to the kidneys and the central and peripheral nervous systems.[5] Acute exposure can lead to gastrointestinal irritation, while chronic exposure can result in tremors, memory problems, and kidney damage.[2][5] Although mercurous salts are generally less soluble and less acutely toxic than mercuric salts, they can still be absorbed through ingestion, inhalation of dust, and skin contact.

Hazards of the Chlorate Ion

Chlorate salts are powerful oxidizing agents that can cause fire or explosion upon contact with organic materials, combustible materials, reducing agents, and strong acids.[6][7][8] Mixtures can be sensitive to friction, heat, or shock.[8] In terms of toxicity, chlorates can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[9] This can lead to cyanosis, shortness of breath, and in severe cases, death.[10]

Specific Hazards of Mercurous Chlorate

Mercurous chlorate combines the aforementioned hazards. It is a potent explosive and highly toxic. Contact with organic materials, finely divided metals, sulfur, or other reducing agents should be strictly avoided.[11] The compound is also sensitive to heat and friction, and its decomposition can release toxic mercury and chlorine fumes.

Experimental Protocols and Safe Handling

Due to the extreme hazards of mercurous chlorate, detailed and rigorous experimental protocols are essential. The following are general guidelines for handling highly reactive and toxic substances, which must be adapted for specific experimental setups.

Risk Assessment and Planning

A comprehensive risk assessment must be conducted before any work with mercurous chlorate begins. This should include an evaluation of the quantities to be used, the specific experimental conditions, and potential reaction byproducts. A designated area in a chemical fume hood should be prepared, and all necessary safety equipment must be readily available.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling mercurous chlorate. This includes:

-

Eye Protection: Chemical splash goggles and a full-face shield.[12]

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[13]

-

Body Protection: A flame-resistant lab coat and a chemical-resistant apron.

-

Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator with cartridges for mercury vapor and particulates is necessary.[13]

Storage and Handling

-

Mercurous chlorate should be stored in a cool, dry, well-ventilated area, away from light, heat, and incompatible materials.[14]

-

The storage area should be a designated and locked cabinet.

-

Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

-

Avoid friction, grinding, and impact. Use non-metallic spatulas and tools.

-

Work should be conducted in a chemical fume hood with the sash lowered as much as possible. A blast shield should also be used.[15]

-

Only the minimum required amount of the substance should be handled at any given time.

Spill and Waste Disposal

-

In the event of a spill, the area should be evacuated immediately, and emergency personnel notified. Do not attempt to clean up a spill of mercurous chlorate without specialized training and equipment.

-

All waste containing mercurous chlorate must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. Do not mix with other waste streams.

Visualizations

Logical Workflow for Laboratory Use

Caption: Risk Assessment and Handling Workflow for Mercurous Chlorate.

Potential Toxicological Pathways

Caption: Inferred Toxicological Pathways of Mercurous Chlorate.

References

- 1. Mercurous Chlorate [drugfuture.com]

- 2. nj.gov [nj.gov]

- 3. MERCUROUS CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Mercury(II) chloride - Wikipedia [en.wikipedia.org]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. gacl.com [gacl.com]

- 7. Sodium Chlorate | NaClO3 | CID 516902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemtradelogistics.com [chemtradelogistics.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 14. ehs.berkeley.edu [ehs.berkeley.edu]

- 15. auckland.ac.nz [auckland.ac.nz]

Unveiling Mercurous Chlorate: A Technical Guide to its Historical Context, Discovery, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous chlorate, with the chemical formula Hg₂(ClO₃)₂, is an inorganic compound that has been known to chemists for well over a century. As a member of the broader class of mercury compounds, its history is intertwined with the development of inorganic chemistry and the understanding of mercury's unique chemical behaviors. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of mercurous chlorate, its physicochemical properties, and detailed experimental protocols for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this and related mercury compounds.

Historical Context and Discovery

While the exact date and discoverer of mercurous chlorate remain to be definitively pinpointed in available literature, references to "chlorate of mercury" appear in chemical texts dating back to the 19th century, indicating its discovery and study during this formative period of modern chemistry. The early investigation of chlorates, following the discovery of potassium chlorate by Claude Louis Berthollet in 1788, spurred research into the synthesis and properties of various metallic chlorates.[1]

The scientific landscape of the 19th century was characterized by a systematic exploration of the elements and their compounds. Chemists of this era, through meticulous experimentation, laid the groundwork for our modern understanding of chemical reactions and stoichiometry. It is within this context of burgeoning inorganic synthesis that mercurous chlorate was likely first prepared and characterized. The work of notable chemists who extensively studied mercury and its compounds would have paved the way for the isolation of this particular salt. Although a specific "discovery paper" for mercurous chlorate has not been identified, its existence was documented in chemical handbooks and compendia of the time.

Physicochemical Properties

Mercurous chlorate is a white crystalline solid.[2] It is characterized by the presence of the dimeric mercury(I) cation, [Hg₂]²⁺, where two mercury atoms are bonded together. The compound is sparingly soluble in cold water and is known to hydrolyze in hot water. It is also soluble in alcohol.[2]

A summary of the key quantitative data for mercurous chlorate is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | Hg₂(ClO₃)₂ |

| Molecular Weight | 568.08 g/mol |

| Appearance | White crystalline solid |

| Density | 6.41 g/cm³ |

| Decomposition Temperature | ~250 °C |

| Solubility in Water | Sparingly soluble |

| Solubility in Alcohol | Soluble |

Experimental Protocols

The synthesis of mercurous chlorate requires careful handling due to the toxicity of mercury compounds. The following protocol is based on a modern method for the preparation of anhydrous mercurous chlorate.

Synthesis of Anhydrous Mercurous Chlorate

Objective: To synthesize anhydrous mercurous chlorate (Hg₂(ClO₃)₂) from mercuric oxide (HgO), chloric acid (HClO₃), and elemental mercury (Hg).

Materials:

-

Mercuric oxide (HgO)

-

Chloric acid (HClO₃) solution

-

Elemental mercury (Hg)

-

Distilled water

-

Crystallization dish

-

Filter paper

-

Desiccator

Procedure:

-

A solution of mercuric oxide (HgO) is prepared in chloric acid (HClO₃).

-

Elemental mercury (Hg) is added to this solution. The presence of elemental mercury is crucial for the formation of the mercurous (Hg₂²⁺) ion.

-

The resulting solution is allowed to stand for crystallization to occur. Colorless single crystals of anhydrous mercurous chlorate will form over time.

-

The crystals are then isolated by filtration.

-

The collected crystals should be washed carefully with cold distilled water to remove any soluble impurities.

-

Finally, the crystals are dried in a desiccator to remove any residual moisture.

Logical Workflow for the Synthesis of Anhydrous Mercurous Chlorate:

Structural Information

The crystal structure of anhydrous mercurous chlorate has been determined. It consists of discrete molecules of Hg₂(ClO₃)₂. The mercurous ion, [Hg-Hg]²⁺, features a covalent bond between the two mercury atoms. Each mercury atom is, in turn, coordinated to a chlorate ion.

Safety Precautions

All experiments involving mercury and its compounds, including mercurous chlorate, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Mercury compounds are highly toxic and should be handled with extreme care. All waste materials containing mercury must be disposed of according to institutional and environmental regulations.

Conclusion

Mercurous chlorate is a historically significant inorganic compound whose study is rooted in the foundational period of modern chemistry. While the precise details of its initial discovery are not prominently documented, its properties and synthesis are well-established. This guide provides a consolidated resource for researchers and professionals, offering a glimpse into its historical context, a summary of its key characteristics, and a detailed protocol for its preparation. As with all mercury compounds, a thorough understanding of its properties and a commitment to safe handling practices are paramount.

References

A Theoretical and Computational Guide to the Electronic Structure of Mercurous Chlorate (Hg₂(ClO₃)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols required to elucidate the electronic structure of mercurous chlorate, Hg₂(ClO₃)₂. While direct, in-depth theoretical studies on this specific compound are not extensively published, this document outlines a robust computational approach based on established quantum chemical methods. This guide will be invaluable for researchers seeking to understand the stability, reactivity, and potential biological interactions of this and related mercury-containing compounds.

Introduction to Mercurous Chlorate

Mercurous chlorate, with the chemical formula Hg₂(ClO₃)₂, is an inorganic compound featuring the diatomic mercury(I) cation, [Hg₂]²⁺. The crystal structure of anhydrous mercurous chlorate has been determined to be monoclinic and contains discrete, linear trans-O₂ClO-Hg-Hg-OClO₂ molecules[1]. Understanding the electronic structure of this compound is crucial for predicting its chemical behavior, including its stability, reactivity, and potential toxicity. The presence of the heavy metal mercury and the strongly oxidizing chlorate group suggests complex electronic interactions that can be effectively probed through theoretical calculations.

Theoretical Framework for Electronic Structure Calculations

The electronic structure of a molecule is governed by the time-independent Schrödinger equation. However, for a multi-atomic system like mercurous chlorate, an exact solution is not feasible. Therefore, approximations are necessary. The Born-Oppenheimer approximation, which decouples the motion of electrons and nuclei, is a fundamental starting point[2][3][4]. For a molecule of this nature, Density Functional Theory (DFT) stands out as a computationally efficient and accurate method[5][6][7].

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[4][6]. It is based on the principle that the energy of the system can be determined from its electron density. For heavy elements like mercury, relativistic effects can be significant and should be accounted for, often through the use of effective core potentials (ECPs) or relativistic Hamiltonians. A common and robust functional for organometallic and inorganic compounds is B3LYP[7].

Proposed Computational Protocol

The following protocol outlines a detailed methodology for the theoretical calculation of the electronic structure of mercurous chlorate.

3.1. Initial Geometry

The starting point for any calculation is the molecular geometry. For mercurous chlorate, the crystallographically determined structure provides the initial coordinates for the atoms[1]. A single trans-O₂ClO-Hg-Hg-OClO₂ molecule would be extracted from the crystal lattice for gas-phase calculations.

3.2. Geometry Optimization

To find the most stable molecular structure in the gas phase, a geometry optimization is performed. This process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a suitable choice that has shown good performance for mercury compounds[7].

-

Basis Set: A double-zeta basis set with polarization functions, such as def2-SVP, would be appropriate for the non-mercury atoms. For mercury, a basis set designed for heavy elements that includes an effective core potential to account for relativistic effects, like the LANL2DZ ECP, should be used.

-

Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

3.3. Electronic Property Calculations

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to derive various electronic properties. These calculations will provide insights into the electronic distribution, bonding, and reactivity of the molecule. Properties to be calculated include:

-

Molecular Orbital (MO) Analysis: To identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom.

-

Natural Bond Orbital (NBO) Analysis: To gain a more detailed understanding of the bonding interactions, including the nature of the Hg-Hg bond.

-

Density of States (DOS): To visualize the distribution of molecular orbitals at different energy levels.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational protocol. These are illustrative values based on the known crystal structure and general chemical principles, as specific computational results are not available in the literature.

Table 1: Optimized Geometric Parameters for a Single Hg₂(ClO₃)₂ Molecule

| Parameter | Crystal Structure Value (Å or °)[1] | Predicted Optimized Value (Gas Phase) |

| Hg-Hg bond length | 2.5103 | ~2.50 - 2.52 |

| Hg-O bond length (1) | 2.18 | ~2.17 - 2.19 |

| Hg-O bond length (2) | 2.24 | ~2.23 - 2.25 |

| Hg-Hg-O angle (1) | 177 | ~176 - 178 |

| Hg-Hg-O angle (2) | 165 | ~164 - 166 |

| Cl-O bond lengths | (not specified) | ~1.45 - 1.55 |

| O-Cl-O bond angles | (not specified) | ~108 - 112 |

Table 2: Calculated Electronic Properties of Mercurous Chlorate

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Indicates the kinetic stability of the molecule. |

| Mulliken Charge on Hg | ~ +0.4 to +0.6 | Indicates the partial positive charge on the mercury atoms. |

| Mulliken Charge on O (in ClO₃) | ~ -0.5 to -0.7 | Shows the high negative charge on the oxygen atoms. |

| Mulliken Charge on Cl | ~ +1.2 to +1.4 | Indicates the highly positive charge on the chlorine atom. |

| Hg-Hg Bond Order (from NBO) | ~ 0.8 to 1.0 | Confirms the presence of a covalent bond between the mercury atoms. |

Visualizations

5.1. Molecular Structure and Computational Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of mercurous chlorate and the computational workflow for its analysis.

Caption: Molecular structure of a single trans-O₂ClO-Hg-Hg-OClO₂ unit.

Caption: Computational workflow for electronic structure analysis.

Conclusion

This guide provides a foundational framework for the theoretical investigation of the electronic structure of mercurous chlorate. By employing DFT calculations with appropriate functionals and basis sets that account for relativistic effects, researchers can gain significant insights into the bonding, stability, and reactivity of this compound. The predicted data and workflows presented herein serve as a starting point for more detailed computational studies, which are essential for applications in materials science, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. 3 Theoretical Techniques [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Mercury(I) Compounds

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the current and potential research applications of mercury(I) compounds. Despite their well-documented toxicity, the unique chemical properties of the dimeric mercury(I) cation, [Hg₂]²⁺, have secured its role in specialized areas of electrochemistry and chemical synthesis. This guide details these applications, providing quantitative data, experimental protocols, and visualizations of key processes and pathways to support advanced research and development.

Introduction to Mercury(I) Chemistry

Mercury is a heavy, silvery d-block metal, unique for being liquid at standard temperature and pressure.[1][2] It primarily exists in three oxidation states: elemental (Hg⁰), mercurous (Hg⁺), and mercuric (Hg²⁺).[3][4] Mercury(I) compounds are characterized by the presence of the diatomic cation [Hg₂]²⁺, where a covalent bond exists between the two mercury atoms.[5] This feature distinguishes them from mercury(II) compounds, which are more common.[5] While historically used in medicine as antiseptics and in other industries, the high toxicity of all mercury compounds has severely restricted their modern applications.[5][6][7] Today, their use is confined to niche applications where their specific properties are indispensable.

Core Application Areas

The contemporary research applications of mercury(I) compounds are predominantly centered in electrochemistry and specialized chemical synthesis.

Electrochemistry: The Calomel Reference Electrode

The most significant and enduring application of a mercury(I) compound is the use of mercury(I) chloride (Hg₂Cl₂, or calomel) in the construction of reference electrodes.[8] The Saturated Calomel Electrode (SCE) provides a highly stable and reproducible potential, making it an invaluable tool for electrochemical measurements, including pH measurement and cyclic voltammetry.[9][10][11]

The electrode is based on the reversible half-reaction:

Hg₂Cl₂(s) + 2e⁻ ⇌ 2Hg(l) + 2Cl⁻(aq)[10]

The potential of the calomel electrode is dependent on the concentration of the potassium chloride (KCl) solution used.[10][11] While it has been widely replaced in some contexts by the silver/silver chloride (Ag/AgCl) electrode due to the toxicity of mercury, the SCE is reputed for its robustness and is still considered by some chemists to be more accurate if handled properly.[8][11]

Chemical Synthesis and Catalysis

Mercury(I) compounds, particularly mercury(I) nitrate (Hg₂(NO₃)₂), serve as precursors for the synthesis of other mercury(I) and mercury(II) compounds.[12][13] It is typically prepared by reacting elemental mercury with dilute nitric acid.[12][14]

In organic synthesis, mercury(I) nitrate can act as a reducing agent and has been employed as a catalyst in specific reactions, such as the oxidation of aromatic methyl groups.[12] However, it is important to note that mercury(II) compounds, like mercury(II) chloride (HgCl₂), are more commonly used as catalysts, for instance, in the conversion of acetylene to vinyl chloride.[4][15][16]

Quantitative Data Summary

Quantitative data for key mercury(I) compounds and the calomel electrode are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of Common Mercury(I) Compounds

| Property | Mercury(I) Chloride (Hg₂Cl₂) | Mercury(I) Nitrate Dihydrate (Hg₂(NO₃)₂·2H₂O) |

| Molar Mass | 472.09 g/mol | 561.22 g/mol [12] |

| Appearance | Dense white or yellowish-white solid[8] | White to pale yellow crystalline solid[12] |

| Density | 7.150 g/cm³[8] | 4.78 g/cm³[12] |

| Solubility in Water | 0.2 mg/100 mL (Ksp = 1.43×10⁻¹⁸)[8] | Soluble, but hydrolyzes to form a yellow precipitate[12][13][14] |

| Decomposition Temp. | Sublimes at 383 °C[8] | ~70 °C[12] |

| CAS Number | 10112-91-1[8] | 14836-60-3[12] |

Table 2: Potential of the Calomel Electrode vs. SHE at 25 °C

| KCl Concentration | Electrode Potential (Volts) |

| Saturated | +0.244 V[10] |

| 3.5 M | +0.250 V[11] |

| 1.0 M | +0.283 V[11] |

| 0.1 M | +0.336 V |

Experimental Protocols

Detailed methodologies for the preparation of a mercury(I) compound and the construction of a key electrochemical device are provided below. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when performing these procedures.

Protocol for Preparation of Mercury(I) Nitrate Solution

This protocol describes the synthesis of mercury(I) nitrate from elemental mercury and dilute nitric acid.[12]

Materials:

-

Elemental Mercury (Hg): 25 g

-

Nitric Acid (HNO₃), 25% solution (6N): 20 mL

-

Glass beaker (100 mL)

-

Heating mantle or hot plate with gentle warming capability

-

Glass stirring rod

-

Crystallizing dish

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, carefully place 25 grams of elemental mercury into a 100 mL beaker.

-

Acid Addition: Add 20 mL of 25% nitric acid to the beaker containing the mercury.

-

Reaction: Gently warm the mixture. Do not boil. Stir occasionally with a glass rod until the reaction (evolution of gas) ceases. An excess of mercury should be present to ensure the formation of mercury(I) nitrate rather than mercury(II) nitrate.[13]

-

Isolation: Once the reaction is complete, carefully decant the hot solution of mercury(I) nitrate away from the remaining unreacted mercury into a crystallizing dish.[17]

-

Crystallization: Allow the solution to cool slowly overnight. Colorless crystals of mercury(I) nitrate dihydrate will form.[12]

-

Drying: Decant the supernatant liquid. Spread the crystals on a filter paper, cover them, and allow them to dry completely at room temperature in a desiccator.

-

Storage: Store the dried crystals in a tightly stoppered, light-protected bottle.[12]

Protocol for Construction of a Saturated Calomel Electrode (SCE)

This protocol outlines the assembly of a laboratory-grade Saturated Calomel Electrode.

Materials:

-

Elemental Mercury (Hg), high purity

-

Mercury(I) Chloride (Hg₂Cl₂, Calomel)

-

Potassium Chloride (KCl), reagent grade

-

Distilled water

-

Platinum wire for electrical contact

-

Glass tube with a porous frit or asbestos fiber at the bottom[18]

-

Paste or slurry preparation materials (mortar and pestle)

Procedure:

-

Prepare the Calomel Paste: Create a thick paste by grinding mercury(I) chloride with a small amount of elemental mercury and a saturated KCl solution in a mortar.

-

Assemble the Electrode: Place a small pool of pure elemental mercury at the bottom of the glass electrode tube.

-

Introduce the Platinum Contact: Insert a platinum wire so that it makes electrical contact with the pool of mercury at the bottom.

-

Add the Calomel Paste: Carefully layer the prepared calomel paste on top of the mercury pool, ensuring good contact.

-

Fill with KCl Solution: Fill the remainder of the electrode tube with a saturated KCl solution. Ensure there are also some solid KCl crystals present to maintain saturation.

-

Establish the Junction: The porous frit at the bottom of the tube acts as a salt bridge, allowing ionic contact with the solution to be measured.[18]

-

Equilibration: Allow the electrode to stand for at least 24 hours before use to ensure that equilibrium is established and the potential is stable.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms related to mercury(I) compounds.

Caption: Workflow for the laboratory synthesis of Mercury(I) Nitrate.

Caption: Cross-section diagram of a Saturated Calomel Electrode (SCE).

Caption: Simplified pathway of mercury-induced cellular toxicity.

Toxicology and Safety Considerations

All forms of mercury are toxic to the nervous, immune, and renal systems.[6][12][19] For drug development professionals, understanding these mechanisms is critical.

Mechanism of Toxicity

The toxicity of mercury compounds is primarily attributed to the high affinity of mercuric ions (Hg²⁺) for sulfhydryl (-SH) groups found in amino acids like cysteine.[4] Although mercury(I) exists as [Hg₂]²⁺, it can disproportionate into elemental mercury and Hg²⁺, which is the proximate toxic species.[14][20]

-

Binding to Proteins: Hg²⁺ binds strongly to sulfhydryl groups in enzymes and other cellular proteins.[21]

-

Enzyme Inhibition: This binding alters the protein's conformation, leading to the inhibition of critical enzymes.

-

Oxidative Stress: Disruption of enzymatic function, particularly in antioxidant enzymes, leads to an imbalance in redox homeostasis and increased oxidative stress.[19]

-

Cellular Damage: The cascade of effects results in damage to the central nervous system, kidneys, and other organs.[19][22]

Handling and Exposure Limits

Due to their high toxicity, mercury(I) compounds must be handled with extreme care.

-

Engineering Controls: Always handle in a certified fume hood to avoid inhalation of any dust or vapor.[12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Exposure Limits: The ACGIH Threshold Limit Value (TWA) for inorganic mercury is 0.025 mg/m³, and the NIOSH REL ceiling is 0.1 mg/m³.[12]

Conclusion and Future Outlook

The research applications of mercury(I) compounds have become highly specialized due to their inherent toxicity. Their role in electrochemistry, particularly as the calomel reference electrode, remains a benchmark for stability and accuracy. In synthesis, they serve as valuable precursors, though their direct use as catalysts is limited. Future research involving these compounds will likely focus on leveraging their unique electrochemical properties in novel sensor development or in highly specific synthetic pathways where no viable, less toxic alternatives exist. For all applications, a profound understanding of their toxicological profile and adherence to stringent safety protocols is not just recommended, but imperative for responsible research and development.

References

- 1. Mercury (element) - Wikipedia [en.wikipedia.org]

- 2. Mercury | Hg | CID 23931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. britannica.com [britannica.com]

- 6. Recent Advances in Mercury Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mercury(I) chloride - Wikipedia [en.wikipedia.org]

- 9. corrosionpedia.com [corrosionpedia.com]

- 10. Describe the working of the calomel electrode? - askIITians [askiitians.com]

- 11. Saturated calomel electrode - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Mercurous nitrate | HgNO3 | CID 25247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mercury(I) nitrate - Wikipedia [en.wikipedia.org]

- 15. macsenlab.com [macsenlab.com]

- 16. quora.com [quora.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Calomel Electrode: Definition, Types of Electrodes, Structure and Function of Calomel Electrode, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 19. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. jp4.journaldephysique.org [jp4.journaldephysique.org]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

Laboratory synthesis protocols for high-purity mercurous chlorate.

I am unable to fulfill your request. The synthesis of mercurous chlorate involves the creation of a highly unstable and explosive compound. Providing detailed protocols for its production would be irresponsible and is against my safety policies.

Instead, I can offer information on the hazards of metal chlorates and mercury compounds, as well as general safety protocols for handling potentially explosive and toxic chemicals in a laboratory setting.

Understanding the Hazards

Metal Chlorates:

-

Powerful Oxidizers: Metal chlorates are strong oxidizing agents.[1] Mixtures of chlorates with combustible materials—such as sugar, sawdust, organic solvents, or powdered metals—can ignite easily and may deflagrate or explode.[2][3]

-

Instability: These compounds can be sensitive to heat, friction, or shock.[2][4] Due to their instability, their use in applications like pyrotechnics has largely been replaced by more stable perchlorates.[3][5]

-

Hazardous Reactions: When mixed with strong acids, metal chlorates can liberate explosive chlorine dioxide gas.[2][6] Mixtures with ammonium salts, sulfur, or sulfides can also be readily ignited and are potentially explosive.[2][6]

Mercury and its Compounds:

-

High Toxicity: Mercury and its compounds are highly toxic.[7] Acute poisoning can occur from inhaling dust or vapors.[8] Chronic exposure can lead to severe neurological damage, kidney damage, and developmental issues.[4][7][9]

-

Explosive Potential: Mercury can form explosive compounds with substances like ammonia.[9] Mercuric chloride may explode if exposed to heat, shock, or friction.[4]

-

Environmental Hazard: Mercury is a significant environmental pollutant. Spills require specialized decontamination procedures to prevent long-term contamination and health risks.[10][11]

General Safety Protocols for Potentially Explosive Chemicals

When working with any potentially explosive substance, strict safety protocols are mandatory. The following table summarizes key safety measures.

| Safety Measure | Description |

| Risk Assessment | Before any experiment, a thorough risk assessment must be conducted. If possible, less hazardous alternatives should always be used.[12] |

| Minimize Quantities | Always use the smallest feasible quantity of the hazardous material. Work should begin at the smallest possible scale and only be scaled up with authorization.[12][13] |

| Proper Personal Protective Equipment (PPE) | Wear appropriate PPE, which may include a flame-resistant lab coat, chemical-resistant gloves, chemical splash goggles, and a face shield.[13] |

| Controlled Environment | Work in a designated area, such as a chemical fume hood, behind a blast shield.[13] Ensure the area is clean and free of incompatible materials, especially flammables.[12] |

| Avoid Ignition Sources | Keep the work area free from heat, sparks, open flames, and hot surfaces.[12] Use non-metallic, spark-resistant tools and take precautions against static discharge.[12][13] |

| Handling Precautions | Do not subject chemicals to grinding, shock, or friction.[12] Avoid using ground-glass joints, which can create friction.[12] If a compound's explosion hazard increases upon drying (e.g., picric acid), it must be kept wetted.[12][14] |

| Storage | Store potentially explosive chemicals in appropriate, non-reactive containers away from incompatible materials.[15] Containers should be dated upon receipt and opening.[13] Never store on open shelves.[12] |

| Emergency Preparedness | Never work alone.[12] Ensure at least one other person familiar with the hazards is nearby. If an unstable container is found (e.g., crystallized, corroded, swollen), do not touch it and contact emergency personnel immediately.[13][14] |

| Waste Disposal | Dispose of hazardous waste promptly through established institutional procedures. Do not allow explosive waste to accumulate.[12][13] |

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a logical workflow for safely managing experiments with hazardous chemicals.

Caption: Workflow for Safe Laboratory Operations with Hazardous Chemicals.

Decontamination Protocols for Mercury Spills

In the event of a mercury spill, proper decontamination is critical to mitigate the severe health risks associated with its vapors.

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area. Increase ventilation by opening windows and using fume hoods. Turn down thermostats, as heat increases mercury volatilization.[10]

-

Isolate the Area: Prevent foot traffic through the contaminated zone to avoid spreading the mercury.[10]

-

Use a Spill Kit: For small spills, use a commercial mercury spill kit. This typically involves applying an amalgamating powder (like sulfur powder) that binds to the mercury, making it easier to collect and stopping vapor emission.[10][16]

-

Mechanical Collection: Carefully collect visible mercury beads using an eyedropper or by gently pushing them together with a piece of cardboard.[10] Use masking tape to pick up smaller droplets. Place all collected mercury and contaminated materials in a sealed, labeled container.

-

NEVER Use a Vacuum Cleaner: A standard vacuum cleaner will vaporize the mercury, increasing the concentration in the air and spreading contamination.[10]

-

Professional Remediation: For larger spills, or spills on porous surfaces, professional decontamination is necessary.[10] This may involve specialized chemical treatments or ozone purification to neutralize residual mercury and vapors.[17]

-

Waste Disposal: All materials used for cleanup, including gloves, contaminated clothing, and the collected mercury, must be disposed of as hazardous waste according to institutional guidelines.[16]

References

- 1. hpmcproducer.com [hpmcproducer.com]

- 2. CHLORATES, INORGANIC, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Chlorate - Wikipedia [en.wikipedia.org]

- 4. nj.gov [nj.gov]

- 5. Chlorate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. Chlorate ion | ClO3- | CID 104770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CCOHS: Mercury [ccohs.ca]

- 8. MERCUROUS CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. Effective Decontamination and Remediation After Elemental Mercury Exposure: A Case Report in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. libertyindustrial.com [libertyindustrial.com]

- 12. research.wayne.edu [research.wayne.edu]

- 13. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]

- 14. Explosive Chemicals – Laboratory Safety Manual [lsm.alfaisal.edu]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. ehs.gatech.edu [ehs.gatech.edu]

- 17. ecosolutions-cleaning.com [ecosolutions-cleaning.com]

Application Notes and Protocols for the Identification of Mercurous Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous chlorate (Hg₂(ClO₃)₂) is an inorganic compound that requires careful and accurate identification due to the toxicity of mercury. These application notes provide an overview of analytical techniques and detailed protocols for the characterization of mercurous chlorate. The methodologies described are based on established analytical principles for mercury compounds and chlorate-containing substances, providing a comprehensive guide for researchers.

Physicochemical Properties of Mercurous Chlorate

A summary of the key physicochemical properties of mercurous chlorate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | Hg₂(ClO₃)₂ | [1][2] |

| Molecular Weight | 568.08 g/mol | [1][2] |

| CAS Number | 10294-44-7 | [1][2] |

| Appearance | Colorless single crystals | [3] |

| Solubility | Slightly soluble in water, soluble in alcohol and acetic acid. Hydrolyzes in hot water. | [1] |

| Decomposition Temperature | 250°C | [1] |

Analytical Techniques for Identification

A multi-technique approach is recommended for the unambiguous identification and characterization of mercurous chlorate. The following table summarizes the key analytical techniques and the type of information they provide.

| Analytical Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, and unit cell parameters. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of the chlorate anion (ClO₃⁻) through its characteristic vibrational modes. |

| Raman Spectroscopy | Complementary vibrational information for the chlorate group and the mercury-mercury bond. |

| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition profile. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental composition and quantification of mercury. |

| Ion Chromatography (IC) | Separation and quantification of the chlorate anion. |

| Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and selective quantification of the chlorate anion. |

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure and phase purity of mercurous chlorate.

Instrumentation: Powder X-ray diffractometer with Cu Kα radiation.

Protocol:

-

Grind a small amount of the mercurous chlorate sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument parameters (e.g., 2θ range: 10-90°, step size: 0.02°, scan speed: 1°/min).

-

Acquire the diffraction pattern.

-

Process the data using appropriate software to identify the crystalline phases by comparing the experimental pattern with reference databases (e.g., ICDD). The crystal structure of anhydrous mercurous chlorate is monoclinic with the space group P2(1)/n.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in mercurous chlorate, specifically the chlorate anion.

Instrumentation: FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).

Protocol (using KBr pellet):

-

Mix approximately 1 mg of the finely ground mercurous chlorate sample with 100-200 mg of dry KBr powder.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the chlorate anion (typically around 900-1000 cm⁻¹ and 600-630 cm⁻¹).

Thermal Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition pattern of mercurous chlorate.

Instrumentation: Thermogravimetric Analyzer.

Protocol:

-

Place a small, accurately weighed amount of the mercurous chlorate sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).

-

Record the mass loss as a function of temperature. The decomposition of mercurous chlorate is expected to occur around 250°C.[1]

Ion Chromatography (IC) for Chlorate Analysis

Objective: To separate and quantify the chlorate anion from a dissolved sample of mercurous chlorate.

Instrumentation: Ion chromatograph with a conductivity detector and an appropriate anion-exchange column.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of mercurous chlorate and dissolve it in deionized water to a known volume. Further dilutions may be necessary to fall within the calibration range.

-

Instrument Setup:

-

Calibration: Prepare a series of chlorate standards of known concentrations from a certified reference material.

-

Analysis: Inject a known volume of the prepared sample and standards into the IC system.

-

Quantification: Identify the chlorate peak based on its retention time and quantify the concentration using the calibration curve.

Quantitative Data Summary

The following table provides a summary of expected quantitative data from various analytical techniques. Note that specific values such as detection limits can be instrument-dependent.

| Technique | Parameter | Typical Value/Range |

| X-ray Diffraction | Unit Cell Parameters (monoclinic) | a = 816.59(12) pm, b = 641.02(5) pm, c = 1290.3(2) pm, β = 97.506(12)°[3] |

| Thermal Analysis | Decomposition Temperature | ~250 °C[1] |

| Ion Chromatography | Limit of Detection (for Chlorate) | 0.045 µg/L (achievable with advanced systems)[5] |

| LC-MS/MS | Limit of Quantification (for Chlorate) | < 0.001 mg/kg in complex matrices[6] |

Visualizations

Logical Workflow for Mercurous Chlorate Identification

Caption: Logical workflow for the comprehensive identification of mercurous chlorate.

Experimental Workflow for Ion Chromatography Analysis

References

- 1. Mercury(I) chlorate.|lookchem [lookchem.com]

- 2. Mercurous chlorate | ClHgO3 | CID 57346281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Trace analysis of bromate, chlorate, iodate, and perchlorate in natural and bottled waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols for Mercurous Chlorate in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of mercurous chlorate (Hg₂(ClO₃)₂) in a research laboratory setting. Mercurous chlorate is a highly toxic and unstable oxidizing agent that requires stringent safety measures to prevent accidental exposure and violent decomposition. These guidelines are intended for experienced researchers and professionals in chemistry and drug development. The protocols outlined below are based on the known chemical properties of mercurous chlorate and general best practices for handling hazardous materials.

Chemical and Physical Properties

Mercurous chlorate is a white crystalline solid with limited solubility in water. It is sensitive to heat, friction, and shock, and its handling requires extreme caution. A summary of its key properties is presented in the table below.

| Property | Value | Citation(s) |

| Chemical Formula | Hg₂(ClO₃)₂ | [1] |

| Molecular Weight | 568.08 g/mol | |

| Appearance | White crystals | |

| CAS Registry Number | 10294-44-7 | [1][2] |

| Density | 6.41 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; hydrolyzes in hot water to form basic salts. Soluble in alcohol and acetic acid. | [2] |

| Decomposition Temperature | Approximately 250°C | [2] |

| Decomposition Products | Mercuric oxide (HgO), Mercuric chloride (HgCl₂), and Oxygen (O₂) |

Safety and Handling Protocols

Due to its hazardous nature, all work with mercurous chlorate must be conducted within a certified chemical fume hood. A designated area should be established for its use, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling mercurous chlorate. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Heavy-duty nitrile or neoprene gloves should be worn. Given the high toxicity, double gloving is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically resistant material should also be worn.

Engineering Controls

-

Fume Hood: All manipulations of mercurous chlorate must be performed in a chemical fume hood with a tested and certified face velocity.

-

Blast Shield: Due to its potential for explosive decomposition, the use of a blast shield is strongly recommended.

-

Secondary Containment: All containers of mercurous chlorate should be kept in a secondary container made of a compatible material to contain any potential spills.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert laboratory personnel. Do not attempt to clean up a spill of mercurous chlorate unless you are trained in hazardous material cleanup. For any exposure, seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

Storage Procedures

Proper storage of mercurous chlorate is critical to maintaining its stability and preventing hazardous reactions.

| Storage Condition | Requirement | Citation(s) |

| Location | Store in a cool, dry, and well-ventilated area that is designated for highly toxic and reactive materials. The storage area should be separate from incompatible substances. | [3] |